molecular formula C13H18N2O B6800671 N-phenyl-2-(pyrrolidin-1-yl)propanamide

N-phenyl-2-(pyrrolidin-1-yl)propanamide

Cat. No.: B6800671
M. Wt: 218.29 g/mol
InChI Key: CNGDDPOWECEJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(pyrrolidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It features a phenyl group attached to a propanamide backbone, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrrolidin-1-yl)propanamide typically involves the reaction of phenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-2-(pyrrolidin-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain receptors or enzymes, leading to its observed pharmacological effects. The compound may interact with ion channels or neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(pyrrolidin-1-yl)propanamide: A similar compound with a benzyl group instead of a phenyl group.

    2-(2,5-dioxopyrrolidin-1-yl)propanamide: A derivative with a dioxopyrrolidine ring.

    2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide: Another derivative with a methyl group substitution.

Uniqueness

N-phenyl-2-(pyrrolidin-1-yl)propanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenyl group with a pyrrolidine ring and a propanamide backbone allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-phenyl-2-pyrrolidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(15-9-5-6-10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDDPOWECEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.